![molecular formula C8H14O3 B2598156 rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid CAS No. 942144-48-1](/img/structure/B2598156.png)
rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid
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Description
Rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid, commonly known as rac-DMO, is a chiral building block that has been widely used in the synthesis of various natural products and pharmaceuticals. It is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. Rac-DMO is a white crystalline powder that is soluble in water, ethanol, and other polar solvents.
Scientific Research Applications
Structural Elucidation and Crystallization
Studies on halogenated carboxylic acids, such as "Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid," reveal insights into intermolecular interactions, hydrogen bonding motifs, packing modes, and preferred conformations in the solid-state. These findings underscore the importance of crystallization and structural elucidation in understanding the physical and chemical properties of complex organic compounds, which is crucial for their application in chemical synthesis and biochemical studies (Seidel et al., 2020).
Synthetic and Structural Chemistry
Research on enantiomerically pure compounds, such as "Synthetic and structural chemistry of enantiomerically pure 1-phenyl-2-carboxyethylphosphonic acid and its derivatives," explores diastereoselective alkylation and the X-ray crystal structure of intermediates. This area focuses on the synthesis of chiral molecules and their structural characterization, which is vital for developing new chemical entities with potential therapeutic applications (Gardner et al., 2002).
Molecular Structures and Chelating Agents
The study "Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents" examines compounds with potential as mercury chelating agents, highlighting the significance of molecular structure analysis in designing agents for heavy metal detoxification (Sattler et al., 2013).
Polymerization and Material Science
Research on "Stereoselective polymerization of rac-lactide using a monoethylaluminum Schiff base complex" illustrates the application of chiral molecules in polymer science, particularly in the stereoselective ring-opening polymerization of rac-lactide to produce polymers with specific properties. This field explores the creation of materials with novel characteristics for various applications, including biodegradable plastics and biomedical devices (Tang et al., 2004).
properties
IUPAC Name |
(2S,6R)-2,6-dimethyloxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10)/t5-,6+,7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKAHDGEZAFUAW-MEKDEQNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942144-48-1 |
Source
|
Record name | rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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